3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Description
3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one is a bicyclic heterocyclic compound featuring fused pyridine and pyrazinone rings. Its structure (C₇H₇N₃O) is characterized by a partially saturated pyrazinone ring (positions 3 and 4) fused to a pyridine ring at positions 3 and 4 (pyrido[3,4-b]pyrazin-2-one numbering) . This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as a core structure for kinase inhibitors, neurotransmitter receptor modulators, and enzyme antagonists .
Properties
IUPAC Name |
3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-3,9H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAXKXSOVXIGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde/Ketone-Mediated Cyclization
A scalable approach involves the reaction of 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine with aldehydes or ketones. For example, treatment with formaldehyde in ethanol at 80°C induces cyclization to form the pyrido-pyrazinone core. This method leverages the guanidine group’s nucleophilicity, with aldehydes acting as one-carbon insertants (Table 1). Yields vary from 45–68%, depending on the carbonyl reagent’s steric bulk.
Table 1: Aldehyde/Ketone-Mediated Syntheses of 3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one Derivatives
| Carbonyl Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Formaldehyde | EtOH | 80 | 68 |
| Acetone | DMF | 120 | 52 |
| Benzaldehyde | Toluene | 110 | 45 |
Knoevenagel Condensation Pathways
Ethylenediamine diacetate (EDDA)-catalyzed Knoevenagel reactions provide an alternative route. For instance, 3-phenyl-5-aminopyrazole reacts with 4-nitrobenzaldehyde in ethanol under ambient conditions, yielding dihydro-pyrazinone analogs in 33% yield. While modest, this method avoids high-temperature conditions, favoring electron-deficient aldehydes.
Cross-Dehydrogenative Coupling (CDC)
The CDC protocol, developed for pyrazolo[1,5-a]pyridines, has been adapted for pyrido-pyrazinones. Reacting N-amino-2-iminopyridines with 1,3-dicarbonyl compounds in acetic acid/ethanol under oxygen affords the target scaffold in 72–90% yield. Key advantages include:
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Single-step synthesis avoiding intermediates
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Broad substrate scope (alkyl, aryl, heterocyclic substituents)
Mechanistic studies suggest a tandem imine formation and dehydrogenative cyclization (Scheme 1).
1H-pyrazolo[3,4-b]pyridines exhibit tautomeric equilibria between 1H- and 2H-forms, influencing reactivity. AM1 calculations confirm the 1H-tautomer is thermodynamically favored by ~37 kJ/mol. Syntheses leveraging this preference use:
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Protic solvents (e.g., MeOH) to stabilize the 1H-form
X-ray crystallography and 2D NOESY NMR are critical for characterizing tautomeric distributions in final products.
Catalytic and Green Chemistry Innovations
Recent advances emphasize catalytic systems:
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Organocatalysts : EDDA (10 mol%) enhances Knoevenagel condensation rates by 40%
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Acid mediation : Acetic acid in CDC reactions improves cyclization efficiency (Δyield = +18%)
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Solvent-free conditions : Preliminary reports achieve 61% yield using microwave irradiation
Challenges and Optimization Strategies
Yield Limitations
Primary bottlenecks include:
Chemical Reactions Analysis
3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one undergoes several types of chemical reactions:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.
Reduction: This reaction involves the gain of electrons, leading to a more reduced product.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of novel chemical entities with diverse functionalities.
Applications in Synthetic Chemistry:
- Used as a precursor for synthesizing bioactive molecules.
- Serves as a scaffold for developing new materials and industrial chemicals.
Biology
The compound exhibits notable biological activities , making it a candidate for drug development. Research indicates that derivatives of this compound may possess antimicrobial and anticancer properties.
Biological Activities:
- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Potential: Studies suggest that certain analogs may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
In medicinal chemistry, this compound and its derivatives are being explored for therapeutic applications. This includes their role as enzyme inhibitors and receptor modulators.
Therapeutic Applications:
- Potential use in treating diseases by modulating biological pathways.
- Investigated for their efficacy in various pharmacological models, including cardiovascular and neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | , |
| Anticancer | Inhibits cancer cell proliferation | , |
| Enzyme Inhibition | Modulates specific enzyme activities | , |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization with Diketones | Utilizes 2-aminopyridine with diketones | Variable (20%-80%) |
| Acidic/Basic Conditions | Influences reaction pathways | Dependent on conditions |
Case Studies
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Anticancer Activity Study:
A study evaluated the anticancer effects of a derivative of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent . -
Antimicrobial Efficacy Assessment:
Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited strong antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
- Ring Fusion Position : Pyrido[3,4-b] vs. [2,3-b] fusion (e.g., vs. 16) alters electronic distribution, impacting receptor binding. The [3,4-b] fusion in the parent compound enhances CRF-1 antagonism compared to [2,3-b] analogues .
- Substituent Effects : Chlorine () and methoxy groups () improve target affinity but may reduce solubility. Methyl groups () increase lipophilicity but introduce toxicity risks.
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Analogues
Key Findings :
- The parent compound exhibits superior CRF-1 antagonism (IC₅₀ = 0.70 nM) compared to methyl-substituted [2,3-b] analogues (IC₅₀ = 1.2 nM), highlighting the critical role of ring fusion position .
- PDE8A inhibition is weaker in methoxy-substituted derivatives (IC₅₀ = 2,000 nM), suggesting target specificity is highly structure-dependent .
Reactivity and Stability
- Radical Reactivity: The pyrazin-2-one ring in quinoxalin-2-ones reacts with •OH radicals at diffusion-controlled rates (k = 5.9–9.7 × 10⁹ M⁻¹s⁻¹), forming adducts on both benzene and pyrazinone rings . Substituents like methyl groups () may alter radical attack sites.
- Oxidative Stability: •N₃ radicals oxidize the pyrazinone ring, forming N-centered radicals, with rate constants similar to •OH reactions (). Chlorine substituents () likely modulate oxidative degradation pathways.
Biological Activity
3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyridopyrazines, characterized by a fused pyridine and pyrazine ring system. Its unique structure contributes to its biological properties, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, a recent evaluation demonstrated that certain derivatives showed potent anti-proliferative effects against breast cancer (MCF-7) and hepatocellular carcinoma cell lines. The compounds induced apoptosis through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
Case Studies
Case Study 1: Anticancer Efficacy
A series of substituted this compound derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The MTT assay revealed that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like cisplatin. Notably, one derivative increased apoptosis markers significantly compared to control groups .
Case Study 2: Antimicrobial Screening
In another study, the antimicrobial activity of 3-phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For anticancer activity, it appears to inhibit key enzymes involved in cell proliferation and survival while promoting apoptotic pathways. In antimicrobial applications, it disrupts bacterial metabolic functions and cell integrity.
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic methodologies for 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one?
Multi-component reactions (MCRs) are widely used to synthesize structurally diverse dihydro-pyridinone derivatives. For example, a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can yield dihydro-pyridinone scaffolds. Reaction selectivity (e.g., pyridinone vs. pyran derivatives) depends on substituent electronic effects and reaction conditions such as solvent polarity and temperature . Optimize stoichiometry and catalyst choice (e.g., acid/base catalysts) to enhance yield and purity.
Q. What safety protocols are critical when handling this compound?
Refer to its GHS classification:
- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory tract irritation).
Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. Which analytical techniques are suitable for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry and hydrogen bonding patterns (e.g., NH protons in the pyrazinone ring).
- HPLC-MS : Assess purity and detect trace impurities.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions for structural optimization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of CRF1 receptor antagonists based on this scaffold?
Key modifications to enhance CRF1 binding and bioavailability include:
- Substituent positioning : Methyl groups at positions 3 and 6 (e.g., compound 2 , IC50 = 0.70 nM) improve receptor affinity.
- Ring saturation : The dihydro-pyridinone core enhances conformational rigidity compared to fully aromatic analogs.
- Pharmacokinetics : Introduce lipophilic substituents (e.g., fluorinated groups) to improve blood-brain barrier penetration. Validate using radioligand displacement assays and in silico docking studies .
Q. What experimental models are used to evaluate in vivo efficacy of CRF1 antagonists?
- Defensive withdrawal test in rats : Measures anxiety-like behavior by latency to exit a safe compartment. Administer compounds orally and compare time spent in open vs. enclosed spaces.
- Dog pharmacokinetics : Assess half-life (e.g., compound 8w showed t1/2 >12 hours) and oral bioavailability via LC-MS/MS plasma analysis .
Q. How can contradictions in toxicity data be resolved?
Discrepancies in classification (e.g., ACGIH vs. IARC guidelines) may arise from differing exposure thresholds or metabolite profiles. Conduct:
Q. What computational strategies predict binding modes to CRF1 receptors?
- Molecular docking : Use cryo-EM structures of CRF1 (PDB ID: 6P8U) to model ligand interactions. Focus on hydrophobic pockets near transmembrane helices 3 and 5.
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories. Validate with free energy perturbation (FEP) calculations .
Q. How does pH affect the stability of this compound during formulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
